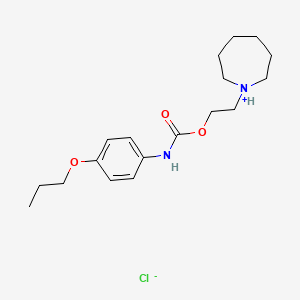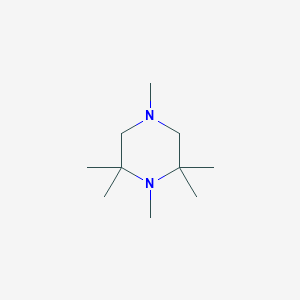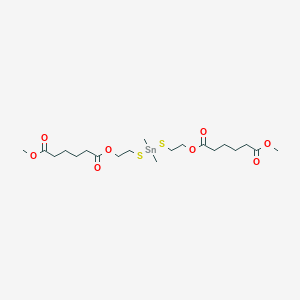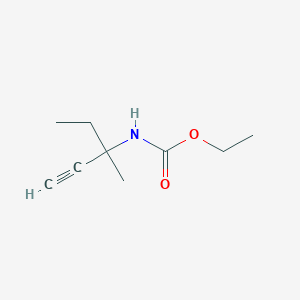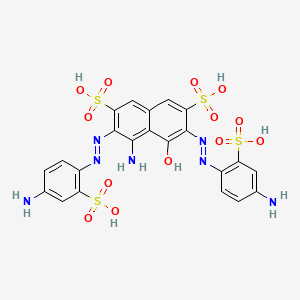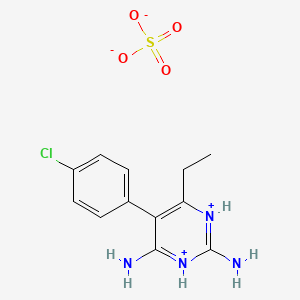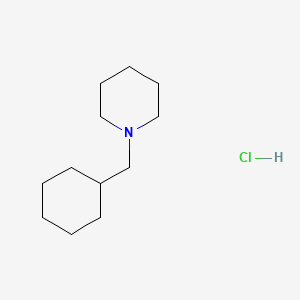
Piperidine, 1-(cyclohexylmethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-(cyclohexylmethyl)-, hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic compound containing one nitrogen atom. This compound is widely used in organic synthesis and has significant applications in medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(cyclohexylmethyl)-, hydrochloride typically involves the reaction of piperidine with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is purified through crystallization or distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-(cyclohexylmethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It undergoes nucleophilic substitution reactions, where the piperidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: N-oxides of piperidine derivatives.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives depending on the substituent used.
Scientific Research Applications
Piperidine, 1-(cyclohexylmethyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Piperidine, 1-(cyclohexylmethyl)-, hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of various enzymes and receptors. The exact pathways depend on the specific application and the target molecule. For example, in medicinal chemistry, it may interact with neurotransmitter receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom.
Cyclohexylamine: A similar compound where the piperidine ring is replaced with a cyclohexane ring.
N-Methylpiperidine: A derivative where a methyl group is attached to the nitrogen atom of piperidine.
Uniqueness
Piperidine, 1-(cyclohexylmethyl)-, hydrochloride is unique due to the presence of both the piperidine ring and the cyclohexylmethyl group. This combination imparts distinct chemical and biological properties, making it valuable in various applications, particularly in drug design and synthesis.
Properties
CAS No. |
5005-71-0 |
|---|---|
Molecular Formula |
C12H24ClN |
Molecular Weight |
217.78 g/mol |
IUPAC Name |
1-(cyclohexylmethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C12H23N.ClH/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;/h12H,1-11H2;1H |
InChI Key |
XKKTXVIMQNCZHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN2CCCCC2.Cl |
Related CAS |
5005-72-1 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


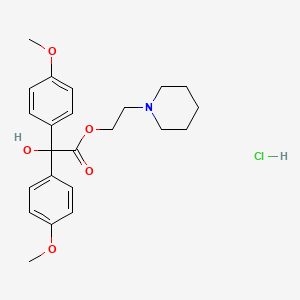
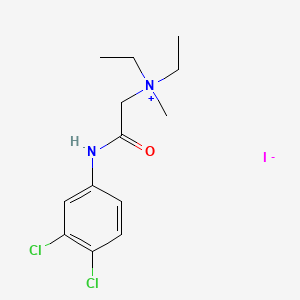
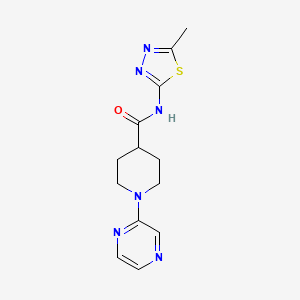
![3-Sulfanylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B13770059.png)
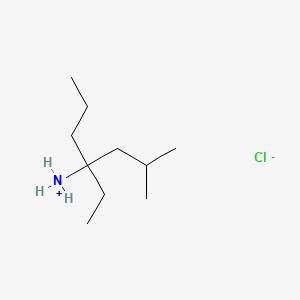
![Molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS']dioxodi-mu-thioxodi-](/img/structure/B13770069.png)
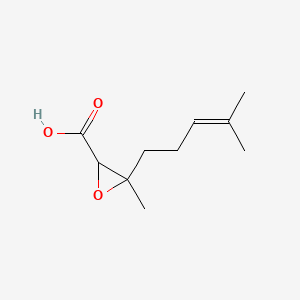
![methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-carboxamide](/img/structure/B13770091.png)
